molecular formula C18H23N5O B2431832 2-[[1-[2-(4-Methylpyrazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile CAS No. 2415554-77-5

2-[[1-[2-(4-Methylpyrazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile

Cat. No. B2431832
CAS RN: 2415554-77-5
M. Wt: 325.416
InChI Key: PLCNVSASGQPQTG-UHFFFAOYSA-N
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Description

2-[[1-[2-(4-Methylpyrazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C18H23N5O and its molecular weight is 325.416. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • 2-Amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine, confirming its structure through NMR, MS, and X-ray single crystal diffraction (Wu Feng, 2011).

Antimicrobial Activity

  • Novel cyanopyridine derivatives exhibited antimicrobial activity against aerobic and anaerobic bacteria with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL, showing potential as antibacterial agents (Bogdanowicz et al., 2013).

Synthesis of Polyfunctional and Fused Pyridines

  • Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate underwent reactions to form novel polyfunctional pyrazolyl-substituted and pyrazolofused pyridines in a one-pot reaction, demonstrating the versatility of pyridine derivatives in synthesis (Latif et al., 2003).

5-HT3 Receptor Antagonism

  • A series of novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile compounds were evaluated for 5-HT3 antagonism, with one compound showing favorable receptor antagonism in the Guinea pig ileum, indicating potential for therapeutic applications (Mahesh et al., 2004).

Anodic Cyanation

  • Electrooxidation of 1-methylpyrazole in methanol with sodium cyanide produced pyrazole-4-carbonitrile derivatives, illustrating an electrochemical approach to synthesizing carbonitrile derivatives (Yoshida et al., 1995).

Synthesis and Structural Analysis

  • 2-Hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was synthesized, with X-ray diffraction revealing structural features unique to 3-cyano-5-nitro-pyridines and 2-hydrazinopyridines, highlighting the structural diversity of pyridine derivatives (Tranfić et al., 2011).

Memory Enhancement Potential

  • 4-Substitued piperazin-1-yl 2-(1-pyridin-2-yl-ethoxy) acetamide showed potential in enhancing memory ability in mice, suggesting a role in neuropharmacological research (Li Ming-zhu, 2008).

properties

IUPAC Name

2-[[1-[2-(4-methylpyrazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-15-12-21-23(13-15)9-8-22-6-3-16(4-7-22)14-24-18-10-17(11-19)2-5-20-18/h2,5,10,12-13,16H,3-4,6-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCNVSASGQPQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCN2CCC(CC2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile

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